molecular formula C15H26N2 B2959841 1-(3-Methyl-1-adamantyl)piperazine CAS No. 906789-25-1

1-(3-Methyl-1-adamantyl)piperazine

Cat. No.: B2959841
CAS No.: 906789-25-1
M. Wt: 234.387
InChI Key: PAIHNONTZHVMQI-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(3-Methyl-1-adamantyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions include various substituted adamantane and piperazine derivatives, which are valuable intermediates in pharmaceutical and chemical research .

Scientific Research Applications

1-(3-Methyl-1-adamantyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1-adamantyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety provides a rigid scaffold that enhances binding affinity and specificity. The piperazine ring can interact with various biological pathways, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

1-(3-Methyl-1-adamantyl)piperazine can be compared with other adamantane and piperazine derivatives:

    1-Adamantylamine: Similar in structure but lacks the piperazine ring, making it less versatile in biological applications.

    1-(1-Adamantyl)piperazine: Another derivative with a different substitution pattern, affecting its chemical reactivity and biological activity.

    3-Methyladamantane: Lacks the piperazine moiety, limiting its use in medicinal chemistry.

These comparisons highlight the unique combination of the adamantane and piperazine structures in this compound, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-methyl-1-adamantyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-14-7-12-6-13(8-14)10-15(9-12,11-14)17-4-2-16-3-5-17/h12-13,16H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIHNONTZHVMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)N4CCNCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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